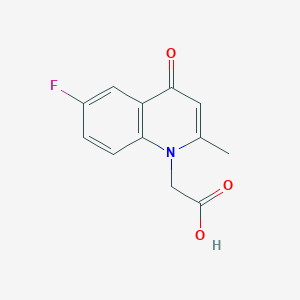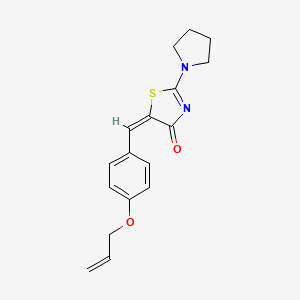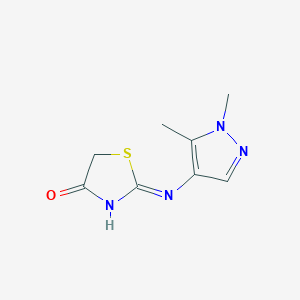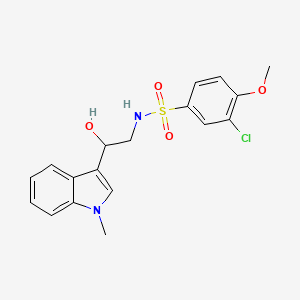
(6-氟-2-甲基-4-氧代喹啉-1(4H)-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid, commonly known as FOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOA is a quinolone derivative that has been synthesized and studied extensively for its biological and pharmacological properties.
科学研究应用
Antibacterial Agents
This compound is a structural analogue of fluoroquinolones, a class of antibacterial agents . It has been studied for its potential to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication. The presence of the fluorine atom at the 6th position enhances its activity against a broad spectrum of bacteria, making it a candidate for developing new antibiotics, especially for strains resistant to existing drugs .
Enzyme Inhibition
In biochemistry research, derivatives of this compound have been explored for their ability to inhibit enzymes that are pivotal in disease progression . For instance, they can be designed to target enzymes like topoisomerases, which are involved in DNA replication. The inhibition of these enzymes can halt the proliferation of cancer cells or pathogens.
Material Science
The compound’s derivatives have potential applications in material science due to their ability to form complexes with metals . These complexes can be utilized in creating new materials with specific optical or electrical properties, which could be beneficial in developing sensors or other electronic devices.
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent or a building block for synthesizing fluorescent probes . These probes can bind to specific biomolecules, allowing for the detection and quantification of these targets in complex biological samples.
Pharmacology
The compound’s structural similarity to fluoroquinolones suggests its potential use in pharmacology for drug development . It could serve as a lead compound for synthesizing drugs with improved pharmacokinetic properties, such as better absorption or longer half-life.
Environmental Science
In environmental science, the compound’s interaction with metals can be harnessed to develop remediation strategies . For example, it could be used to create chelating agents that can remove heavy metals from contaminated water sources.
Organic Synthesis
The compound is valuable in organic synthesis, where it can be used as a precursor for synthesizing various heterocyclic compounds . These compounds are often found in pharmaceuticals, agrochemicals, and dyes.
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be investigated for their potential as pesticides or herbicides . Their mode of action could involve disrupting the life cycle of pests or inhibiting the growth of weeds, contributing to crop protection.
作用机制
Target of Action
Similar compounds such as fluoroquinolones are known to target bacterial dna-gyrase . This enzyme is essential for bacterial DNA replication, making it a popular target for antibacterial drugs .
Mode of Action
Fluoroquinolones, which share a similar structure, work by inhibiting bacterial dna-gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacteria cannot replicate, leading to their death .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound would affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
If it acts similarly to fluoroquinolones, it would lead to the death of bacteria by inhibiting their dna replication .
属性
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXCGAJMSYIFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)



![1-(4-Butoxyphenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2953649.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2953651.png)
![N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2953653.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2953654.png)
![N-Ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2953655.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2953658.png)
